7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 7, a methyl group at position 2, and a phenyl group at position 4. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antiviral, anti-inflammatory, and enzyme-modulating activities. Its synthesis typically involves regioselective cyclocondensation and functionalization strategies, as seen in related triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-11-9-12(2)22(20-11)16-10-15(14-7-5-4-6-8-14)19-17-18-13(3)21-23(16)17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHTWPXZXCHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=NC(=NN23)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and triazolopyrimidine precursors. One common method includes the reaction of 3,5-dimethylpyrazole with a triazolopyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical properties .
Scientific Research Applications
Overview
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), influencing cell cycle progression and exhibiting significant cytotoxic effects against various cancer cell lines.
Scientific Research Applications
The compound has multiple applications across various scientific fields, including chemistry, biology, medicine, and industry. Below are detailed insights into these applications:
Medicinal Chemistry
- Cancer Therapy : The compound has shown promising results as a CDK2 inhibitor, leading to cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values for MCF-7 range from 45 to 97 nM and for HCT-116 from 6 to 99 nM, indicating potent activity against these cells.
- Mechanism of Action : By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to apoptosis in cancerous cells. This mechanism highlights its potential as a therapeutic agent in oncology.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. Further research is necessary to fully characterize these activities and their mechanisms.
- Biochemical Interactions : The compound interacts with various enzymes and proteins, affecting biochemical pathways related to cell proliferation and apoptosis. Its structural similarity to purines suggests potential involvement in purine metabolism.
Synthetic Chemistry
- Building Block for Complex Molecules : In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. It can be utilized in the synthesis of novel ligands for coordination chemistry and other applications.
- Synthesis Methods : The synthesis typically involves the condensation of pyrazole derivatives with triazolopyrimidine precursors under controlled conditions using bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on MCF-7 and HCT-116 cell lines. The results demonstrated that the compound effectively inhibited cell growth with IC50 values indicating strong cytotoxicity. The study concluded that further exploration into its mechanism could provide insights into new cancer therapies.
Case Study 2: Antimicrobial Potential
Research exploring the antimicrobial properties of this compound revealed moderate activity against specific bacterial strains. The study emphasized the need for additional investigations to determine the spectrum of activity and potential applications in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
The following analysis compares 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as Compound A ) with structurally analogous triazolo-pyrimidines and pyrazolo-pyrimidines. Key differences in substituent patterns, synthetic approaches, and biological activities are highlighted.
Structural Analogues and Isomers
Positional Isomerism
- Compound 1a (2-Amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine): Differs from Compound A by replacing the 3,5-dimethylpyrazol-1-yl group with an amino substituent at position 2.
- Compound 2a (2-Amino-7-methyl-5-phenyl isomer): Demonstrates how methyl group placement (position 7 vs. 5) affects regioselectivity during synthesis and biological activity .
Substituted Pyrazolo-Triazolo-Pyrimidines
- Compound B (7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine): Features a 4-methoxyphenyl group at position 7 and a partially saturated core. This compound acts as a dual glucokinase activator and dipeptidyl peptidase-4 (DPP-4) inhibitor, highlighting the role of electron-donating substituents in enzyme modulation .
Key Observations :
- Compound A benefits from acetyl protection during synthesis to prevent amino group oxidation, achieving higher yields (77%) compared to older methods .
- Isomerization challenges in pyrazolo-triazolo-pyrimidines (e.g., ’s compounds 6–9) underscore the importance of reaction conditions in controlling regioselectivity .
Key Observations :
- The 3,5-dimethylpyrazole group in Compound A likely enhances hydrophobic interactions with viral polymerase subunits, contributing to its sub-micromolar activity .
- Compound B ’s 4-methoxyphenyl group improves solubility and target engagement in metabolic pathways .
- Antimicrobial activity in Compound C correlates with electron-withdrawing groups (e.g., nitro), which are absent in Compound A .
Biological Activity
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 890616-46-3) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that incorporates both pyrazole and triazolopyrimidine moieties, which are known for their diverse biological properties.
The primary biological activity of this compound is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to significant effects on cell proliferation and survival. The compound binds to CDK2, disrupting its activity and consequently affecting various downstream signaling pathways involved in cell cycle progression.
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These values indicate that the compound is particularly effective against the HCT-116 cell line, suggesting a strong potential for anticancer applications.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Antiproliferative Activity : A study demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibited significant antiproliferative effects against MCF-7 and HCT-116 cells. The most potent derivative showed an IC50 value of 3.91 μM against MCF-7 cells and was noted for its ability to induce apoptosis and G2/M phase arrest in the cell cycle .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves alterations in gene expression and interactions with key signaling pathways such as the ERK signaling pathway. Inhibition of ERK signaling was linked to decreased phosphorylation levels of critical proteins involved in cell growth and survival .
- Comparative Studies : When compared to established anticancer agents like 5-Fluorouracil (5-Fu), certain derivatives of this compound demonstrated superior antiproliferative activities across multiple cancer cell lines, indicating its potential as a lead compound for further drug development .
Q & A
Basic: What are the common synthetic routes for 7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence regioselectivity?
The synthesis typically involves cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted ketones or diketones. For example, reacting 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones under reflux in ethanol yields regioselective products. Regioselectivity is influenced by substituent electronic effects and steric hindrance at reactive sites. Protecting the amino group with acetic anhydride post-cyclization can prevent oxidation and improve yields (up to 77%) . Transition metal-free C–H functionalization using Grignard reagents has also been employed to introduce substituents at C-5 and C-7 positions .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of triazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- 1H NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ ~2.4–2.6 ppm, aromatic protons at δ ~7.1–8.5 ppm) .
- X-ray crystallography : Resolves planar fused-ring systems and hydrogen-bonding networks (e.g., amino groups forming intermolecular H-bonds with triazole N atoms) .
- Mass spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks (e.g., m/z 183.1 for chloro-substituted derivatives) .
Advanced: How can molecular modeling be applied to optimize the binding affinity of triazolo[1,5-a]pyrimidine derivatives to protein kinase CK1δ?
Molecular docking and structure-activity relationship (SAR) studies identify critical interactions. For CK1δ inhibitors:
- A free amino group at C-5 or C-7 forms hydrogen bonds with hinge-region residues (e.g., Glu87).
- Hydroxyphenyl moieties at C-2 enhance hydrophobic interactions with the ATP-binding pocket .
- Methodology : Use software like AutoDock Vina to simulate binding modes, followed by synthesis of derivatives with modified substituents. In vitro assays (IC50 measurements) validate predicted affinities .
Advanced: What methodological approaches resolve contradictions in reported yields for regioselective synthesis of triazolo[1,5-a]pyrimidines?
Initial low yields (25–30%) in two-step heteroaromatization protocols (using NBS or Br2) were attributed to side reactions. Improved methodologies include:
- Acetyl protection : Adding Ac2O post-cyclocondensation prevents amino group oxidation, boosting yields to 40–77% .
- One-pot reactions : Directly reacting 3,5-diamino-1,2,4-triazole with 1-aryl-2-buten-1-ones in ethanol under mild conditions achieves regioselectivity >90% .
Advanced: What in vitro assays are used to evaluate the antifungal and antiproliferative activities of triazolo[1,5-a]pyrimidine derivatives?
- Antifungal activity : Test against Rhizoctonia solani via mycelial growth inhibition assays. EC50 values are calculated using dose-response curves (e.g., derivatives with 1,3,4-oxadiazole moieties show EC50 <10 μM) .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups (e.g., Cl at C-7) disrupt tubulin polymerization, inducing G2/M cell cycle arrest .
Advanced: How do substituent modifications at the pyrazole and phenyl rings affect photophysical and redox properties?
- Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring increase π-conjugation, red-shifting absorption/emission spectra.
- Electron-withdrawing groups (e.g., Cl, CF3) enhance redox stability. Cyclic voltammetry reveals oxidation potentials correlated with HOMO-LUMO gaps .
Basic: What purification techniques ensure high purity (>95%) of triazolo[1,5-a]pyrimidine derivatives?
- Recrystallization : Ethanol or DMF/EtOH mixtures remove unreacted starting materials.
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates regioisomers.
- HPLC : Reverse-phase C18 columns resolve structurally similar derivatives (e.g., 5- vs. 7-substituted isomers) .
Advanced: How does regioselectivity impact biological activity in antiviral triazolo[1,5-a]pyrimidines?
Regioselective substitution at C-5 or C-7 determines binding to viral targets. For influenza PA-PB1 inhibitors:
- 7-Aryl-5-methyl derivatives (e.g., compound 20) disrupt RNA polymerase subunit heterodimerization (IC50 <1 μM).
- 5-Aryl-7-methyl isomers show reduced activity due to steric mismatch in the binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
